Cas no 941942-50-3 (2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamide)

2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamide
- F2347-0052
- AKOS024642265
- 2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide
- 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
- 2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide
- 941942-50-3
-
- インチ: 1S/C22H20N4O2S/c1-15-24-20-21(29-15)19(17-10-6-3-7-11-17)25-26(22(20)28)14-18(27)23-13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H,23,27)
- InChIKey: BUCXHBHZSHQTDA-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC2C(N(CC(NCCC3C=CC=CC=3)=O)N=C(C3C=CC=CC=3)C1=2)=O
計算された属性
- せいみつぶんしりょう: 404.13069707g/mol
- どういたいしつりょう: 404.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 103Ų
2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2347-0052-20μmol |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-5mg |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-2μmol |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-10μmol |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-10mg |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-4mg |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-50mg |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-2mg |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-15mg |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2347-0052-5μmol |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide |
941942-50-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamide 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamideに関する追加情報
Introduction to 2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide (CAS No. 941942-50-3)
The compound 2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide, identified by its CAS number 941942-50-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a structurally complex class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen-containing rings—specifically the 1,3thiazolo[4,5-d]pyridazine core—confers upon this compound distinctive chemical and pharmacological properties that make it a promising candidate for further investigation.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic scaffolds in drug discovery. The 1,3thiazolo[4,5-d]pyridazine moiety, in particular, has been extensively studied for its role in modulating various biological pathways. This scaffold is known to exhibit inhibitory effects on enzymes and receptors involved in inflammation, cancer progression, and neurodegenerative diseases. The presence of a phenyl group at the 7-position and a methyl substituent at the 2-position further enhances the compound's structural complexity and functional diversity. These modifications contribute to its potential as an antagonist or agonist in multiple signaling cascades.
The acetamide functional group at the N-terminal position of the molecule introduces a polar moiety that may influence solubility and metabolic stability. This feature is particularly critical in drug design, as it can affect both the compound's bioavailability and its interaction with biological targets. Additionally, the 2-phenylethyl side chain adds another layer of structural complexity, potentially influencing binding affinity and selectivity. These structural elements collectively contribute to the compound's multifaceted pharmacological profile.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of the 1,3thiazolo[4,5-d]pyridazine scaffold exhibit promising activity against several diseases. For instance, studies have demonstrated that certain analogs of this scaffold can inhibit kinases involved in tumor growth and angiogenesis. The specific substitution pattern in 2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide may confer similar or even enhanced inhibitory effects on these targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methyl group at the 2-position and the phenyl group at the 7-position necessitates careful selection of reagents and catalysts to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the complex heterocyclic core efficiently. The final step involves coupling with the acetamide moiety through amide bond formation reactions.
In terms of biological evaluation, preliminary studies suggest that this compound exhibits notable activity in vitro against various cancer cell lines. The interaction between the 1,3thiazolo[4,5-d]pyridazine core and specific protein targets appears to disrupt critical signaling pathways that drive tumorigenesis. Furthermore, the presence of aromatic rings enhances hydrophobic interactions with lipid bilayers in cell membranes, potentially increasing membrane permeability or altering ion channel function.
The phenylethyl side chain may also contribute to pharmacological activity by modulating receptor binding affinity or by influencing metabolic stability post-administration. This region can be further modified to optimize pharmacokinetic properties without compromising efficacy—a key consideration in drug development pipelines. Computational modeling techniques such as molecular docking have been instrumental in predicting binding modes between this compound and potential targets like kinases or transcription factors.
Recent advancements in high-throughput screening (HTS) technologies have accelerated the discovery process for novel bioactive compounds like this one. Automated synthesis platforms enable rapid production of libraries containing variations around a core scaffold for rapid testing against disease-relevant targets. Such approaches have already identified several lead compounds derived from related heterocyclic systems that are now undergoing preclinical evaluation.
The chemical stability of 2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-yl}-N-(2-phenylethyl)acetamide under various storage conditions is another critical factor that must be addressed before clinical translation can occur. Studies examining degradation pathways under acidic or alkaline conditions will provide insights into formulation requirements—such as buffering agents or stabilizers—to maintain integrity during shelf life while preserving therapeutic activity.
Evaluation of toxicity profiles through acute toxicity studies will also guide subsequent development efforts toward ensuring safety margins appropriate for human use cases where exposure levels are controlled during treatment regimens compared with environmental exposures from industrial processes where concentrations might exceed permissible limits due to improper handling practices outside regulated settings intended specifically for controlled environments within pharmaceutical manufacturing facilities adhering strictly to Good Manufacturing Practices (GMP).
The future direction for research involving this compound lies not only in optimizing its pharmacological properties but also exploring its potential applications across multiple therapeutic areas beyond oncology alone since many bioactive molecules exhibit pleiotropic effects when tested against diverse disease models—a phenomenon often observed when screening natural product-inspired scaffolds initially discovered through ethnobotanical surveys rather than purely synthetic routes alone although both approaches deserve equal recognition within academic circles dedicated toward advancing human health through innovative chemical solutions derived from both organic synthesis expertise combined with ecological awareness about sustainable sourcing practices supporting long-term planetary stewardship initiatives worldwide.
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